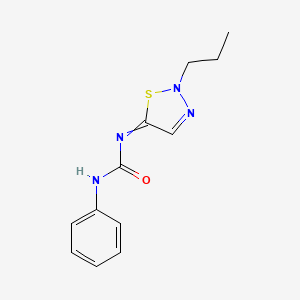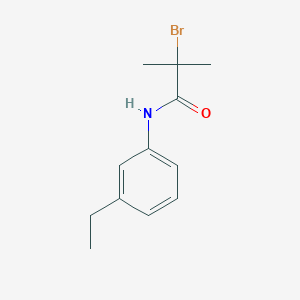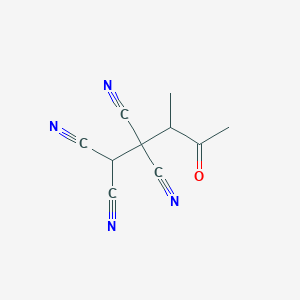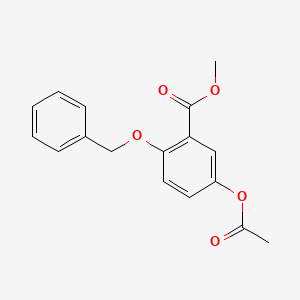![molecular formula C12H10N2O3 B14365136 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione CAS No. 90441-02-4](/img/structure/B14365136.png)
6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a fused benzene and quinoxaline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione typically involves the condensation of 1,2-diaminobenzene with appropriate carbonyl compounds. One common method includes the reaction of 1,2-diaminobenzene with 2,3-diketones under acidic conditions to form the quinoxaline ring system. The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different functional groups attached to the benzene ring .
Applications De Recherche Scientifique
6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide
- 2,3-Dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline
Uniqueness
Compared to similar compounds, 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, for example, can participate in hydrogen bonding, influencing its reactivity and interactions with biological targets .
Propriétés
Numéro CAS |
90441-02-4 |
|---|---|
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2,3-dihydrobenzo[f]quinoxaline-6,7,10-triol |
InChI |
InChI=1S/C12H10N2O3/c15-7-1-2-8(16)11-10(7)9(17)5-6-12(11)14-4-3-13-6/h1-2,5,15-17H,3-4H2 |
Clé InChI |
IUEBTDMNRHMOLD-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C2C(=N1)C=C(C3=C(C=CC(=C32)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)

![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)


![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)

![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)


![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)
